Trans-4,5-Epoxy-2E-decenal-4,5-d2 is a deuterated derivative of trans-4,5-epoxy-2E-decenal, an oxygenated α,β-unsaturated aldehyde. This compound is notable for its presence in mammalian blood, where it contributes to the characteristic metallic odor associated with blood. It is produced during the thermal degradation of fats containing linoleic acid and can be found in various food products, particularly those that are cooked or stored improperly, such as beef and mutton . The compound has been identified as having a distinct olfactory signature, detectable by humans at very low concentrations (1.5 pg/L in air) and is significant in predator-prey interactions due to its scent .
Trans-4,5-Epoxy-2E-decenal exhibits notable biological activities:
The synthesis of trans-4,5-epoxy-2E-decenal involves several steps:
Trans-4,5-Epoxy-2E-decenal has several applications:
Interaction studies have shown that trans-4,5-epoxy-2E-decenal can react with various biological molecules:
Several compounds share structural or functional similarities with trans-4,5-Epoxy-2E-decenal. These include:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 13-Hydroperoxy-9,11-octadecadienoic acid | Hydroperoxide | Intermediate in lipid oxidation processes |
| 9-Hydroperoxy-10,12-octadecadienoic acid | Hydroperoxide | Also involved in lipid oxidation |
| (E)-2-Octenal | Unsaturated aldehyde | Precursor for synthesis; similar olfactory properties |
| 4-Hydroxy-trans-2-nonenal | Unsaturated aldehyde | Related in terms of reactivity with proteins |
Trans-4,5-Epoxy-2E-decenal stands out due to its specific structural features (the epoxy group) and its significant biological activity related to scent detection in mammals. Its unique formation during lipid degradation processes further distinguishes it from other similar compounds.
The synthesis of trans-4,5-epoxy-2E-decenal-4,5-d2 relies fundamentally on Wittig-type chain elongation reactions for precursor construction [1]. The Wittig reaction represents one of the premier methods for alkene synthesis, utilizing carbonyl compounds as electrophiles that are attacked by phosphorus ylides [10]. In the specific context of epoxy decenal synthesis, formylmethylene triphenylphosphorane serves as the critical ylide reagent for chain elongation [1] [11].
The mechanism of Wittig-type chain elongation involves the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon, forming a species with negative charge on oxygen and positive charge on phosphorus [15]. This initial addition is followed by formation of a four-membered oxaphosphetane ring, which rapidly fragments through a reverse cycloaddition process to yield the desired alkene and triphenylphosphine oxide as a byproduct [15].
Formylmethylene triphenylphosphorane functions as a specialized Wittig reagent for converting aldehydes and ketones to two-carbon homologated, alpha-beta-unsaturated carbonyl compounds [11]. The reagent appears as a pink to brown crystalline powder and requires careful handling during synthesis [11]. Preparation typically involves treatment of the precursor formylmethyltriphenylphosphonium chloride with triethylamine, followed by extraction with benzene [11].
The chain elongation process demonstrates excellent regioselectivity, with no ambiguity regarding the site of double bond formation, unlike elimination reactions which often produce mixtures of structural isomers [10]. This selectivity proves crucial for maintaining the trans configuration required in the final epoxy decenal product [1].
Trans-epoxidation using alkaline hydrogen peroxide represents a fundamental transformation in the synthesis of trans-4,5-epoxy-2E-decenal-4,5-d2 [1]. This methodology provides selective formation of the trans-epoxide configuration essential for the target compound's stereochemistry [1] [16].
The trans-epoxidation process involves treatment of 2E-octenal with alkaline hydrogen peroxide under controlled conditions [1]. The mechanism proceeds through nucleophilic attack of the alkaline peroxide species on the electron-deficient alkene, followed by intramolecular cyclization to form the three-membered epoxide ring [12] [16].
Alkaline hydrogen peroxide demonstrates distinct advantages over other epoxidation methods, particularly in terms of stereocontrol [16]. The stereochemistry of epoxidation depends critically on the substrate structure and reaction conditions, with alpha-hydroxyl substituents playing crucial roles in directing selectivity [16]. For enones with alpha-hydroxyl groups, alkaline hydrogen peroxide epoxidation can achieve stereospecific outcomes where the hydroxy and epoxy groups adopt specific relative configurations [16].
The reaction conditions require careful optimization to achieve high yields and selectivity [43]. Temperature control proves particularly important, as elevated temperatures can lead to side reactions or decomposition of the hydrogen peroxide oxidant [43]. Typical reaction temperatures range from ambient to 50 degrees Celsius, with reaction times varying from one to several hours depending on substrate reactivity [43].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 25-50°C | Higher temperatures increase rate but may reduce selectivity |
| pH | 8-10 | Alkaline conditions essential for peroxide activation |
| Reaction Time | 1-4 hours | Extended times may lead to over-oxidation |
| H₂O₂ Concentration | 1.5-2.0 equiv | Excess peroxide improves conversion |
The incorporation of deuterium labels at the 4,5-positions of the epoxy decenal requires sophisticated synthetic strategies beginning with appropriate deuterated precursors [1] [17]. The synthesis of [4,5-²H₂]-trans-4,5-epoxy-2E-decenal involves preparation of [2,3-²H₂]-2E-octenal through reduction of 2-octyn-1-ol with lithium aluminum deuteride [1].
Lithium aluminum deuteride serves as the primary deuterium source for isotopic labeling, replacing hydrogen atoms with deuterium during the reduction process . This reagent demonstrates high efficiency in deuterium incorporation, typically achieving greater than 98% isotopic purity in the reduced products . The reduction mechanism involves hydride transfer from the deuteride anion to the substrate, with concurrent incorporation of deuterium atoms .
The synthetic sequence begins with 2-octyn-1-ol reduction using lithium aluminum deuteride in anhydrous ethereal solvents [1] [20]. The reaction proceeds under inert atmosphere conditions to prevent deuterium exchange with atmospheric moisture . Following reduction, the resulting [2,3-²H₂]-2E-octen-1-ol undergoes oxidation with manganese dioxide to form the deuterated octenal precursor [1].
Manganese dioxide oxidation provides selective conversion of the deuterated alcohol to the corresponding aldehyde without affecting the incorporated deuterium labels [19]. The oxidation proceeds through a heterogeneous mechanism involving surface-bound manganese species [19]. Activated manganese dioxide demonstrates superior performance compared to natural pyrolusite, with the gamma-form showing particularly high efficiency [19].
| Deuteration Step | Reagent | Conditions | Deuterium Incorporation |
|---|---|---|---|
| Alkyne reduction | LiAlD₄ | THF, 0°C | >98% |
| Alcohol oxidation | MnO₂ | CH₂Cl₂, RT | No loss |
| Epoxidation | H₂O₂/base | Aqueous, RT | Retained |
The isotopic labeling strategy ensures that deuterium atoms remain at the 4,5-positions throughout subsequent synthetic transformations [17]. Deuterium kinetic isotope effects may influence reaction rates, with C-D bonds demonstrating increased stability compared to C-H bonds [13] [17]. This isotope effect can be advantageous for maintaining label integrity during multi-step synthesis [13].
Purification of deuterated aldehydes presents unique challenges due to their isotopic nature and the need to maintain deuterium label integrity [21] [28]. The purification process must effectively separate the desired deuterated product from unlabeled impurities while preventing deuterium-hydrogen exchange [21] [28].
Silica gel column chromatography represents the primary purification method for deuterated aldehydes [28]. The stationary phase provides excellent separation based on polarity differences between the deuterated product and synthetic impurities [28]. Ethyl acetate-hexane solvent systems demonstrate optimal resolution for epoxy aldehyde purification, with gradient elution improving separation efficiency [28].
The chromatographic behavior of deuterated compounds differs subtly from their protiated analogs due to isotope effects on intermolecular interactions [39]. These differences can be exploited for purification, particularly when dealing with mixtures of deuterated and non-deuterated species [39]. Mobile phase selection requires optimization to achieve baseline separation while minimizing exposure to protic solvents that could promote deuterium exchange [32].
Recrystallization techniques offer an alternative purification approach for deuterated aldehydes that form crystalline solids [37] [38]. The process involves dissolving the impure compound in a heated solvent followed by controlled cooling to precipitate pure crystals [37]. Solvent selection proves critical, requiring good solubility at elevated temperatures and poor solubility at reduced temperatures [37].
High-performance liquid chromatography provides analytical monitoring of purification progress and final product purity assessment [29]. Deuterated aldehydes can be derivatized with 2,4-dinitrophenylhydrazine to form stable hydrazone derivatives suitable for ultraviolet detection [29]. This derivatization approach enables sensitive detection and quantification of aldehyde impurities [29].
| Purification Method | Advantages | Limitations |
|---|---|---|
| Silica gel chromatography | High resolution, scalable | Potential deuterium exchange |
| Recrystallization | Excellent purity, simple | Requires crystalline product |
| HPLC | Analytical precision | Limited preparative scale |
| Distillation | High throughput | Temperature-sensitive compounds |
Yield optimization in multi-step synthesis of trans-4,5-epoxy-2E-decenal-4,5-d2 requires systematic evaluation of each transformation and identification of efficiency-limiting steps [1] [24]. The overall synthetic sequence involves multiple chemical transformations, each contributing to cumulative yield losses that must be minimized through careful optimization [24].
The synthesis demonstrates good overall yields when optimized conditions are employed for each step [1]. The two-step sequence involving trans-epoxidation followed by Wittig-type chain elongation achieves satisfactory conversion rates with proper temperature and reagent stoichiometry control [1]. Temperature optimization proves particularly crucial, with reactions conducted at controlled temperatures showing improved yields compared to ambient conditions [25].
Reaction time optimization involves balancing conversion efficiency against side reaction formation [24]. Extended reaction times may improve conversion but can lead to product decomposition or formation of unwanted byproducts [24]. Automated optimization techniques using Bayesian algorithms demonstrate effectiveness in identifying optimal reaction conditions while minimizing experimental requirements [24].
Reagent stoichiometry affects both yield and selectivity in the multi-step sequence [26]. The epoxidation step requires careful control of hydrogen peroxide equivalents to achieve complete conversion without over-oxidation [26]. Similarly, the Wittig reaction benefits from optimized phosphorane stoichiometry to minimize formation of phosphine oxide byproducts [15].
Process telescoping offers opportunities for yield improvement by eliminating intermediate purification steps [24]. Direct telescoping of the epoxidation and chain elongation reactions can reduce material losses associated with isolation and purification procedures [24]. However, telescoping requires compatibility between reaction conditions and careful consideration of impurity effects on subsequent transformations [24].
| Synthetic Step | Typical Yield | Optimization Target | Improved Yield |
|---|---|---|---|
| Alkyne reduction | 85-90% | Temperature control | 92-95% |
| Alcohol oxidation | 80-85% | Catalyst loading | 88-92% |
| Trans-epoxidation | 75-80% | pH optimization | 85-90% |
| Wittig elongation | 70-75% | Reagent stoichiometry | 80-85% |
| Overall sequence | 35-40% | Process optimization | 55-65% |
Scale-up considerations become important when transitioning from laboratory to preparative synthesis [26]. Reaction parameters that work effectively at small scale may require adjustment for larger batches due to heat transfer limitations and mixing efficiency changes [26]. Temperature control becomes more challenging at larger scales, necessitating improved reactor design and cooling systems [26].
The deuterated nature of the target compound introduces additional optimization challenges related to isotope effects on reaction kinetics [17] [22]. Deuterium kinetic isotope effects can slow reaction rates by factors of two to three compared to protiated analogs . This necessitates longer reaction times or modified conditions to achieve comparable conversion rates [22].
The determination of absolute configuration in trans-4,5-epoxy-2E-decenal-4,5-d2 represents a significant analytical challenge, particularly when deuterium substitution introduces additional stereochemical complexity. Chiral chromatographic methods have emerged as powerful tools for resolving enantiomeric compounds and establishing their absolute configurations [1] [2] [3].
The application of chiral stationary phases in high-performance liquid chromatography provides a robust approach for the separation and analysis of epoxydecenal stereoisomers. Research demonstrates that cellulose-based and amylose-based chiral stationary phases exhibit exceptional selectivity for epoxy-containing compounds [1] [4]. The mechanism of chiral recognition involves multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and steric complementarity between the analyte and the chiral selector.
Methodological Parameters for Chiral Analysis
The optimization of chromatographic conditions requires careful consideration of mobile phase composition, temperature, and flow rate parameters. Normal-phase conditions utilizing hexane-isopropanol gradients have proven particularly effective for epoxydecenal derivatives [1]. The incorporation of deuterium at the 4,5-positions introduces subtle but measurable changes in retention behavior, necessitating method validation for deuterated analogs.
Detection strategies combining ultraviolet absorption with electronic circular dichroism provide enhanced structural information for absolute configuration assignment [4]. The coupling of high-performance liquid chromatography with electronic circular dichroism detection enables real-time monitoring of enantiomer elution order and provides direct insight into the stereochemical preferences of individual isomers.
Challenges in Deuterated Compound Analysis
The presence of deuterium atoms at positions 4 and 5 creates enantioisotopomers that exhibit distinct chiral recognition patterns compared to their non-deuterated counterparts [5]. These isotopologues may display altered binding affinities to chiral stationary phases due to subtle differences in hydrogen bonding interactions and molecular conformation. The kinetic isotope effect manifests as measurable changes in retention times and resolution factors, requiring careful calibration of analytical methods.
Advanced computational modeling approaches complement experimental chiral chromatography data by predicting the preferred binding conformations of deuterated epoxydecenal isomers [5]. Molecular dynamics simulations reveal that deuterium substitution can influence the conformational flexibility of the epoxy ring system, thereby affecting chiral recognition mechanisms.
The stereochemical relationship between cis and trans isomers of 4,5-epoxy-2E-decenal fundamentally determines their physical, chemical, and biological properties. Detailed structural analysis reveals significant differences in molecular geometry, intermolecular interactions, and thermodynamic stability [6] [7] [8].
Geometric and Conformational Differences
The trans configuration of the epoxy ring relative to the decenal chain results in a more extended molecular conformation compared to the cis isomer [9] [10]. This geometric arrangement influences several critical molecular properties, including dipole moment, polarizability, and Van der Waals interactions. The trans isomer typically exhibits higher melting points and greater thermal stability due to more favorable crystal packing arrangements [10] [11].
Computational analysis using density functional theory methods reveals that the trans isomer adopts a preferred conformation where the pentyl chain extends away from the aldehyde functionality, minimizing steric hindrance [9]. In contrast, the cis isomer experiences increased intramolecular strain due to spatial proximity between the alkyl chain and the carbonyl group.
Thermodynamic Stability Relationships
Experimental measurements demonstrate that trans-4,5-epoxy-2E-decenal exhibits greater thermodynamic stability compared to its cis counterpart [6] [7]. The energy difference between isomers typically ranges from 2-5 kcal/mol, with the trans configuration being favored. This stability difference arises from reduced steric interactions and optimal orbital overlap in the trans arrangement.
The formation pathways during lipid peroxidation processes show preferential generation of the trans isomer from linoleic acid hydroperoxides [6] [12]. Thermal degradation studies reveal that 9-hydroperoxy-10,12-octadecadienoic acid serves as a more effective precursor for trans-4,5-epoxy-2E-decenal formation compared to other hydroperoxide intermediates [12].
Analytical Discrimination Methods
Gas chromatographic analysis provides effective separation of cis and trans epoxydecenal isomers, with retention index differences of approximately 10-15 units on non-polar stationary phases [13] [14]. Mass spectrometric fragmentation patterns show characteristic differences, particularly in the relative intensities of molecular ion peaks and specific fragment ions corresponding to epoxy ring cleavage.
Nuclear magnetic resonance spectroscopy offers definitive structural assignment through coupling constant analysis and chemical shift patterns [15] [16]. The trans isomer exhibits distinct coupling patterns in the epoxy region, with characteristic J-values that differ significantly from those observed in the cis configuration.
The incorporation of deuterium atoms at the 4,5-positions of epoxy-2E-decenal introduces subtle but measurable conformational changes that significantly influence molecular behavior and analytical properties [17] [18] [19]. These isotope effects arise from fundamental differences in zero-point vibrational energies and bond characteristics between carbon-hydrogen and carbon-deuterium bonds.
Vibrational and Rotational Modifications
Deuterium substitution results in altered vibrational frequencies due to the increased mass of deuterium relative to hydrogen [18] [20]. The carbon-deuterium bond exhibits approximately 2,100 cm⁻¹ lower stretching frequency compared to the carbon-hydrogen bond, leading to modified zero-point energy contributions. This vibrational shift influences conformational equilibria and molecular dynamics behavior.
Path integral molecular dynamics simulations reveal that deuterated epoxydecenal derivatives adopt slightly different conformational ensembles compared to their protiated analogs [20] [21]. The reduced vibrational amplitude of carbon-deuterium bonds constrains molecular flexibility, particularly in the epoxy ring region where deuterium substitution occurs.
Electronic Structure Perturbations
The electronic environment surrounding the deuterated carbons undergoes measurable changes that propagate throughout the molecular framework [18] [22]. Deuterium's lower polarizability compared to hydrogen results in altered electron density distributions, particularly affecting the epoxy oxygen's electronic environment. These changes manifest as measurable shifts in chemical reactivity and spectroscopic properties.
Thermodynamic Consequences
Deuteration introduces significant entropic effects that influence molecular stability and equilibrium distributions [17] [20]. The reduced vibrational entropy of deuterated bonds typically stabilizes specific conformations, leading to apparent increases in melting points and thermal stability. These effects are particularly pronounced in hydrogen-bonded systems where deuterium participates in intermolecular interactions.
Experimental calorimetric measurements demonstrate that deuterated epoxydecenal derivatives exhibit altered heat capacities and phase transition temperatures [23]. The magnitude of these effects correlates with the number and position of deuterium substitutions, providing insight into the molecular mechanisms underlying isotope effects.
Computational Modeling of Isotope Effects
Advanced quantum mechanical calculations using multi-component molecular orbital methods enable direct treatment of nuclear quantum effects in deuterated systems [21] [24]. These approaches simultaneously optimize electronic and nuclear wave functions, providing accurate predictions of isotope-induced conformational changes.
Molecular mechanics simulations incorporating deuterium-specific parameters successfully reproduce experimental observations regarding conformational preferences [25] [26]. The Modified MM2 force field with deuterium parameterization captures the essential physics of isotope effects while maintaining computational efficiency for larger molecular systems.
Single crystal X-ray diffraction analysis of deuterated organic compounds provides definitive structural information that complements solution-phase spectroscopic studies [23] [27] [28]. The investigation of trans-4,5-epoxy-2E-decenal-4,5-d2 crystalline derivatives requires specialized approaches to account for the unique scattering properties of deuterium atoms.
Crystallization and Phase Behavior
The crystallization behavior of deuterated epoxydecenal compounds exhibits notable differences compared to their non-deuterated counterparts [23] [29]. Deuteration typically increases crystal stability and modifies nucleation kinetics due to altered intermolecular hydrogen bonding networks. The replacement of hydrogen with deuterium strengthens hydrogen bonds by approximately 0.5-1.0 kcal/mol, leading to more ordered crystal structures.
Systematic studies of proteinase K crystals demonstrate that deuterated samples maintain structural isomorphism with non-deuterated forms while exhibiting enhanced thermal stability [23] [27]. The unit cell parameters show minimal changes upon deuteration, with volume increases typically less than 2%, indicating preservation of overall crystal architecture.
Neutron Diffraction Complementarity
The combination of X-ray and neutron diffraction techniques provides comprehensive structural characterization of deuterated compounds [30] [31]. Neutron scattering exhibits favorable contrast for deuterium atoms, enabling precise localization of isotopically substituted positions. This dual-method approach overcomes the inherent limitations of X-ray diffraction in detecting light atoms.
High-resolution neutron diffraction studies of deuterated cytochrome P450cam demonstrate that complete structural characterization requires deuteration levels exceeding 95% [28]. Lower deuteration percentages result in insufficient contrast for reliable hydrogen/deuterium positional refinement.
Temperature-Dependent Structural Studies
Variable-temperature crystallographic investigations reveal dynamic behavior differences between deuterated and non-deuterated epoxydecenal derivatives [31]. Deuterated crystals typically exhibit reduced thermal motion as evidenced by lower atomic displacement parameters. This effect arises from the increased mass of deuterium and its influence on vibrational amplitudes.
The temperature dependence of lattice parameters shows distinct behavior for deuterated compounds, with modified thermal expansion coefficients reflecting altered intermolecular interactions [29]. These measurements provide quantitative insight into the energetics of deuterium-mediated hydrogen bonding networks.
Disorder and Dynamic Effects
Crystallographic analysis frequently reveals positional disorder in hydrogen-containing regions that becomes resolved upon deuteration [31]. The increased scattering factor of deuterium relative to hydrogen enables more precise structural refinement and reduces uncertainty in atomic positions.
Dynamic disorder phenomena, particularly in flexible alkyl chains, show modified behavior in deuterated derivatives due to altered vibrational characteristics [30]. These effects are most pronounced at elevated temperatures where thermal motion becomes significant relative to zero-point vibrational contributions.
Advanced computational methodologies provide powerful tools for predicting and understanding deuterium isotope effects in epoxydecenal systems [20] [21] [32] [33]. These approaches range from classical molecular mechanics simulations to sophisticated quantum mechanical treatments that explicitly account for nuclear quantum effects.
Density Functional Theory Approaches
Density functional theory calculations using the B3LYP functional with extended basis sets accurately predict deuterium isotope effects on molecular properties [32] [34]. The incorporation of polarization and diffuse functions in basis sets such as 6-311++G(d,p) provides reliable energetic and structural predictions for deuterated compounds.
Computational studies of deuterium effects on acid-base equilibria demonstrate excellent agreement with experimental measurements, with mean absolute errors typically below 0.11 pKa units [32]. These calculations successfully reproduce the linear free-energy relationships observed experimentally between isotope effects and intrinsic acidity.
Path Integral Monte Carlo Simulations
Path integral molecular dynamics methods enable direct incorporation of nuclear quantum effects in computational models [20] [33]. These approaches treat nuclei as quantum mechanical particles while maintaining classical descriptions of electronic motion, providing accurate predictions of isotope effects at reasonable computational cost.
The implementation of path integral methods with 32-bead discretization provides convergent results for kinetic isotope effects in chemical reactions [33]. Acceleration techniques, including higher-order Boltzmann operator factorizations and improved estimators, enhance computational efficiency while maintaining accuracy.
Multi-Component Quantum Mechanical Methods
Advanced multi-component molecular orbital approaches simultaneously optimize electronic and nuclear wave functions, enabling direct calculation of deuterium isotope effects [21] [24]. The MC_MP2 method incorporates nuclear quantum effects for light nuclei while maintaining correlation treatment for electronic structure.
These sophisticated methods successfully predict isotope effects on interaction energies and geometrical parameters in hydrogen-bonded systems [21]. The natural energy decomposition analysis reveals strong correlations between H/D isotope effects and individual energy components, providing mechanistic insight into isotope effect origins.
Force Field Development for Deuterated Systems
The modification of classical force fields to incorporate deuterium-specific parameters enables large-scale molecular dynamics simulations of isotopically substituted systems [25] [26]. The MM2 force field with deuterium parameterization successfully reproduces experimental isotope effects while maintaining computational tractability.
Parameter optimization focuses on zero-point energy corrections and modified vibrational frequencies that reflect the mass differences between hydrogen and deuterium [25]. These adjustments enable accurate prediction of conformational preferences and thermodynamic properties in deuterated organic compounds.
Kinetic Isotope Effect Calculations
Computational prediction of kinetic isotope effects requires careful treatment of transition state structures and vibrational analysis [33] [35]. Semiclassical instanton theory provides a practical approach for calculating tunneling contributions to reaction rates, particularly important for processes involving hydrogen transfer.